1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-(4-ethoxybenzyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 1-(4-ethoxybenzyl)-4-[2-methylbenzyl]piperazine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The ethoxy and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Methoxybenzyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chlorobenzyl)piperazine: Contains a chloro group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both ethoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may provide enhanced stability, lipophilicity, and specific interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H25F3N2O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C21H25F3N2O/c1-2-27-19-9-7-17(8-10-19)15-25-11-13-26(14-12-25)16-18-5-3-4-6-20(18)21(22,23)24/h3-10H,2,11-16H2,1H3 |
InChI Key |
GQXYSGDAKPQYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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